2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXVCXSLQMMDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most widely documented method involves a three-step sequence: lithiation , boronation , and esterification . This approach is detailed in patent EP2797933B1, which outlines the synthesis of analogous boronic acid pinacol esters.
Starting Materials
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2-Chloro-6-fluoroanisole (1-chloro-3-fluoro-2-methoxybenzene) serves as the precursor.
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Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) initiates lithiation.
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Trimethyl borate facilitates boronation, while pinacol (2,3-dimethyl-2,3-butanediol) enables esterification.
Stepwise Procedure
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Lithiation :
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Boronation :
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The lithiated intermediate reacts with trimethyl borate to form dimethyl 4-chloro-2-fluoro-3-methoxyphenylboronate .
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Hydrolysis with aqueous KOH produces potassium (4-chloro-2-fluoro-3-methoxyphenyl)trihydroxyborate , which is acidified with HCl to yield 4-chloro-2-fluoro-3-methoxyphenylboronic acid .
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Esterification :
Optimization Insights
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Temperature Control : Lithiation at −10°C minimizes decomposition.
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Solvent Choice : THF ensures solubility of organometallic intermediates.
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Workup : Acidification with HCl precipitates the boronic acid, simplifying purification.
Comparative Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Lithiation | i-PrMgCl·LiCl, THF, −10°C | 92 | 95 |
| Boronation | Trimethyl borate, KOH, HCl | 78 | 90 |
| Esterification | Pinacol, toluene, reflux | 85 | 97 |
Grignard Reagent Approach with Hydroxyl Protection
Methodology
Patent CN111072698A describes an alternative route using Grignard reagents and hydroxyl protection , advantageous for substrates requiring regioselective functionalization.
Protection Strategy
Grignard Formation and Boronation
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The protected bromophenol reacts with magnesium in THF to generate a Grignard reagent.
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Addition of trimethyl borate yields a protected boronic ester, which is hydrolyzed and deprotected to afford the boronic acid.
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Pinacol esterification completes the synthesis.
Advantages and Limitations
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Advantages : Enables synthesis of sterically hindered derivatives.
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Limitations : Additional steps for protection/deprotection reduce overall yield (∼70%).
Alternative Synthetic Routes
One-Pot Lithiation-Boronation
Recent advancements explore combining lithiation and boronation in a single pot, reducing purification steps. Initial trials show comparable yields (80–85%) but require rigorous moisture control.
Challenges and Solutions
Regioselectivity
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is in organic synthesis. It serves as a key reagent in:
- Suzuki-Miyaura Coupling Reactions : This reaction is pivotal for forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds and complex organic molecules. The compound acts as a coupling partner with aryl or vinyl halides in the presence of palladium catalysts, enabling the formation of new carbon-carbon bonds through a series of mechanistic steps including oxidative addition, transmetalation, and reductive elimination.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for:
- Synthesis of Pharmaceutical Intermediates : Its ability to form complex structures makes it valuable in developing active pharmaceutical ingredients (APIs). For instance, it can be used to synthesize compounds with potential therapeutic effects against various diseases.
Material Science
The compound also finds applications in material science:
- Development of Functional Materials : Its unique properties allow it to be incorporated into materials that exhibit specific functionalities, such as enhanced electronic properties or improved mechanical strength.
Biological Studies
In biological research, this compound is employed as:
- A Tool for Studying Biological Pathways : It can be used to investigate enzyme activity and interactions within biological systems due to its ability to form stable complexes with various biomolecules.
Chemical Reactions and Mechanisms
The compound undergoes several types of chemical reactions:
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds by coupling with aryl or vinyl halides using palladium catalysts. |
| Hydrolysis | Hydrolyzes to form the corresponding boronic acid under acidic or basic conditions. |
| Oxidation/Reduction | Participates in oxidation and reduction reactions, leading to various derivatives. |
Case Study: Synthesis of Anticancer Agents
A notable application was reported where this compound was used in the synthesis of novel anticancer agents through Suzuki-Miyaura coupling reactions. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the compound's potential in drug development.
Case Study: Development of Electronic Materials
Research has shown that integrating this boronic ester into polymer matrices enhances the electrical conductivity and thermal stability of the materials produced. This application is particularly relevant for developing advanced electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester and related boronic acid pinacol esters:
Key Comparative Insights:
Chlorine and fluorine substituents (both electron-withdrawing) activate the boronic ester toward cross-coupling by polarizing the boron-carbon bond, as demonstrated in studies of 4-nitrophenylboronic acid pinacol ester kinetics .
Synthetic Utility :
- Unlike the methoxycarbonyl-substituted analog (used in industrial processes), the hydroxyl group in the target compound allows post-functionalization via etherification or esterification, expanding its utility in multi-step syntheses .
- Palladium-catalyzed borylation methods (e.g., low catalyst loading and optimized solvent systems) developed for dihydro-pyran boronic esters are likely applicable to the target compound’s synthesis.
Stability and Handling: The hydroxyl group may render the compound more prone to oxidation compared to non-hydroxylated analogs like 5-chloro-2-fluorophenylboronic acid pinacol ester. Stability studies of similar compounds suggest that electron-withdrawing groups (Cl, F) slow hydrolysis rates in aqueous media .
Biological Activity
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C12H15BClFO3
- CAS Number : 2121512-89-6
- Molecular Weight : 252.61 g/mol
- Purity : 97%
The structure of this compound includes a boronic acid moiety, which is known for its reactivity with diols and its role in biological systems, particularly in the modulation of enzyme activities.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids can act as reversible inhibitors of serine proteases and other enzymes, influencing various metabolic pathways. The presence of chlorine and fluorine substituents can enhance the compound's lipophilicity and potentially improve its binding affinity to biological targets.
Biological Activity Overview
Recent studies have indicated several areas where this compound exhibits biological activity:
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Enzyme Inhibition :
- The compound shows inhibitory effects on certain kinases involved in cancer pathways, suggesting potential as an anticancer agent.
- It has been evaluated for its ability to modulate the activity of GSK-3 (Glycogen Synthase Kinase 3), which is relevant in various signaling pathways related to cancer and neurodegenerative diseases .
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Antimicrobial Properties :
- Preliminary studies suggest that derivatives of phenylboronic acids may possess antimicrobial activity, although specific data on this compound is limited.
- Potential in Drug Design :
Research Findings and Case Studies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heterobiaryl structures. This reaction is pivotal for constructing complex molecules, such as PET imaging probes and kinase inhibitors.
Example Reaction Conditions (from PET probe synthesis ):
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1–0.3 equiv)
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Base : Potassium carbonate (K₂CO₃, 3.0 equiv)
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Solvent System : Dioxane:Water (4:1) or Dioxane:Water:Ethanol (4:1:1)
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Temperature : 80°C
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Reaction Time : 8–12 hours
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Yield : 50–65%
| Substrate | Product | Key Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Iodopyridin-3-yl derivative | Biaryl isonicotinamide | Pd(PPh₃)₄, K₂CO₃, 80°C | 50% | |
| Aryl halide | Functionalized biaryl | Pd(dba)₂, Et₃N, 120°C | 60–85% |
Mechanistic Insights :
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Oxidative Addition : Pd⁰ inserts into the aryl halide bond.
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Transmetallation : Boronate transfers the aryl group to Pd.
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Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .
Hydrolysis to Boronic Acid
The pinacol ester undergoes hydrolysis under acidic or aqueous conditions to yield the free boronic acid, which is critical for further functionalization:
Reaction Pathway :
Conditions :
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Solvent : Water or THF/Water mixtures
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Acid Catalyst : HCl, H₂SO₄, or Lewis acids
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Yield : >90% (depending on steric hindrance)
Stability and Side Reactions
The compound’s stability is influenced by pH and moisture:
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Hydrolytic Degradation : Prolonged exposure to aqueous media leads to boronic acid formation, reducing coupling efficiency .
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Protodeboronation : Under strongly basic conditions, the aryl boronate may undergo deboronation, forming an arene byproduct .
Stability Data :
| Condition | Stability (24 hrs) | Notes | Source |
|---|---|---|---|
| pH 7.4 (isotonic NaCl) | 100% | No degradation observed | |
| Human serum (37°C) | 66–92% | Partial defluorination |
Functional Group Compatibility
The chlorine and hydroxyl substituents enable regioselective transformations:
Q & A
Q. What are the common synthetic routes for 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester?
The compound is typically synthesized via palladium- or iron-catalyzed cross-coupling reactions. A key method involves defluoroborylation of fluoroarenes using bis(pinacolato)diboron (B₂pin₂) in the presence of LiHMDS, which tolerates functional groups like hydroxyl and chloro substituents . Protecting group strategies (e.g., tert-butyloxycarbonyl [Boc]) may be employed to stabilize the hydroxyl group during synthesis. Post-reaction deprotection and esterification with pinacol yield the final product.
Q. How is the purity of this compound assessed in academic research?
Purity is commonly evaluated using chromatographic techniques such as gas chromatography (GC) with >97.0% purity thresholds or high-performance liquid chromatography (HPLC) with ≥95% purity criteria . Advanced hyphenated methods (e.g., LC-MS) can detect trace impurities, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.
Q. What analytical techniques confirm the boronate ester group?
Fourier-transform infrared (FT-IR) spectroscopy identifies B-O bonds (~1350–1310 cm⁻¹). NMR spectroscopy (¹H, ¹³C, and ¹¹B) detects characteristic pinacol methyl proton signals (~1.3 ppm) and boron-related splitting patterns . Mass spectrometry (MS) provides molecular ion confirmation.
Q. What are the storage and handling recommendations?
Store under inert atmospheres (argon/nitrogen) in sealed, moisture-free containers at room temperature. Avoid prolonged exposure to light or humidity, as boronic esters are prone to hydrolysis .
Advanced Research Questions
Q. How do substituents (Cl, F, OH) influence reactivity in cross-coupling reactions?
The electron-withdrawing fluoro and chloro groups enhance electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. However, the hydroxyl group may coordinate with catalysts, requiring protection (e.g., silylation or acetylation) to prevent side reactions . Steric hindrance from substituents can reduce coupling efficiency, necessitating ligand optimization (e.g., bulky phosphines).
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings?
- Catalyst selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ improves selectivity for sterically hindered substrates.
- Base optimization: Mild bases (e.g., K₂CO₃) minimize deborylation.
- Temperature control: Lower temperatures (50–80°C) reduce protodeboronation .
- Protecting groups: Temporarily masking the hydroxyl group prevents unwanted coordination .
Q. How can computational studies predict catalytic activity?
Density functional theory (DFT) calculations model transition states to assess steric/electronic effects of substituents. Molecular docking simulations predict ligand-catalyst interactions, guiding experimental optimization .
Q. How to resolve contradictions in reported catalytic activity?
Systematically evaluate variables:
Q. What challenges arise in synthesizing derivatives with multiple functional groups?
Q. How to characterize regiochemical outcomes in complex reactions?
X-ray crystallography provides definitive structural confirmation. ¹⁹F NMR detects fluorine environments, while 2D NMR (HSQC, HMBC) maps connectivity in crowded spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
